molecular formula C22H24N4O3 B2577695 1-methyl-3-(1-(2-phenoxyacetyl)piperidin-3-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one CAS No. 1396814-22-4

1-methyl-3-(1-(2-phenoxyacetyl)piperidin-3-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2577695
CAS RN: 1396814-22-4
M. Wt: 392.459
InChI Key: AWJHJTMDZCKISZ-UHFFFAOYSA-N
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Description

Phenoxy acetamide and its derivatives have been studied for their potential therapeutic applications . Medicinal chemistry combines chemistry and pharmacology to design and develop new pharmaceutical compounds . Many chemical techniques and computational chemistry applications are used to study the utilization of drugs and their biological effects .


Synthesis Analysis

A series of 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogs were synthesized using 1-phenylethylamine and substituted phenols . The synthesized phenoxy compounds were examined for their anti-inflammatory activity and analgesic activity .


Molecular Structure Analysis

The molecular structure of these compounds is based on molecular interactions in terms of molecular structure with triggered functional groups or the specific physicochemical properties .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve the reaction of 1-phenylethylamine with substituted phenols .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structure and the specific physicochemical properties of the functional groups present .

Scientific Research Applications

Molecular Interactions and Structural Analysis

Research on biologically active derivatives of 1,2,4-triazoles, including similar compounds, focuses on the synthesis and structural characterization. Studies reveal the presence of various intermolecular interactions in crystalline solids, such as C-H…F, C-H…S, and C-H…N, among others. These interactions play a crucial role in molecular packing and are evaluated through computational procedures, offering insights into the design and optimization of new compounds with desired physical and chemical properties (Shukla et al., 2017).

Pharmacological Evaluations

Several studies have synthesized and evaluated novel triazole derivatives for their antibacterial and antifungal activities. New series of compounds have been characterized and shown significant biological activity against various microorganisms, indicating the potential of these compounds in developing new antimicrobial agents (Suresh, Lavanya, & Rao, 2016).

Synthesis of Bicyclic Derivatives

Research into the chemistry of polyazaheterocyclic compounds, including 1,2,4-triazoles, explores condensation reactions and new types of rearrangements. These studies contribute to the development of new synthetic methodologies that can be applied to the synthesis of structurally complex and biologically significant molecules (Sutherland, Tennant, & Vevers, 1973).

Crystal Structures of Derivatives

The crystal structures of related derivatives have been determined, revealing differences in conformation and intermolecular interactions. Such studies are essential for understanding the structural basis of the biological activity and physicochemical properties of these compounds, which can guide the design of new drugs and materials (Raghuvarman et al., 2014).

Anticancer and Antioxidant Activities

Compounds with similar structures have been synthesized and evaluated for their anticancer and antioxidant activities. These studies not only contribute to the discovery of new therapeutic agents but also enhance our understanding of the molecular mechanisms underlying their biological activities. For instance, certain derivatives have been found to exhibit significant activity against bone cancer cell lines, highlighting the therapeutic potential of these compounds in oncology (Lv et al., 2019).

Mechanism of Action

The mechanism of action of these compounds is likely related to their molecular structure and the specific physicochemical properties of the functional groups present .

Future Directions

From a biological and industrial point of view, this literature review may provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be successful agents in view of safety and efficacy to enhance life quality .

properties

IUPAC Name

2-methyl-5-[1-(2-phenoxyacetyl)piperidin-3-yl]-4-phenyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-24-22(28)26(18-10-4-2-5-11-18)21(23-24)17-9-8-14-25(15-17)20(27)16-29-19-12-6-3-7-13-19/h2-7,10-13,17H,8-9,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJHJTMDZCKISZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)COC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-(1-(2-phenoxyacetyl)piperidin-3-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one

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